ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[(4-benzoylbenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c1-2-32-25(31)28-13-12-19-20(14-26)24(33-21(19)15-28)27-23(30)18-10-8-17(9-11-18)22(29)16-6-4-3-5-7-16/h3-11H,2,12-13,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYAZUAMCHUANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is characterized by the following structural features:
- Chemical Formula : CHNOS
- Molecular Weight : 366.43 g/mol
- CAS Number : Not widely reported; further studies may be needed to establish its unique identifiers.
This compound belongs to a class of thienopyridine derivatives, which have been associated with various pharmacological activities.
Anticancer Activity
Thienopyridine derivatives have also been explored for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression. Although direct studies on the anticancer effects of this specific compound are lacking, its structural analogs have shown promise in preclinical trials.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Compounds with similar structures have been investigated for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes and cancer progression. The potential of this compound as an enzyme inhibitor remains an area for future research.
Table 1: Summary of Biological Activities of Thienopyridine Derivatives
Research Findings
- Antimicrobial Studies : A study on a series of thienopyridine derivatives revealed broad-spectrum antimicrobial activity, suggesting that modifications in the benzoyl and cyano groups could enhance efficacy against resistant strains .
- Cell Line Studies : Preliminary cell line studies indicated that compounds similar to this compound can inhibit tumor growth by modulating apoptosis-related proteins .
Q & A
Q. Critical parameters :
- Temperature control (e.g., reflux conditions for cyclization).
- Solvent selection (polar aprotic solvents like DMF for amidation).
- Reaction time optimization to avoid side products.
Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are essential for monitoring progress and confirming purity .
Advanced Synthesis: How can competing reaction pathways be minimized during synthesis?
Competing pathways (e.g., over-alkylation or hydrolysis) are mitigated by:
- Protecting group strategies : Temporarily shielding reactive sites (e.g., Boc for amines).
- Catalyst optimization : Using palladium or copper catalysts for selective cyanation.
- Computational reaction path analysis : Quantum chemical calculations predict energy barriers and guide condition adjustments (e.g., solvent polarity, temperature gradients) .
Basic Characterization: What analytical techniques validate the compound’s structural integrity?
- NMR spectroscopy : H and C NMR confirm substituent connectivity and stereochemistry.
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula.
- X-ray crystallography : Resolves 3D conformation when single crystals are obtainable .
Advanced Structural Analysis: How does computational modeling predict bioactivity?
Density functional theory (DFT) calculations analyze:
- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions for target binding.
- Conformational flexibility : Molecular dynamics simulations assess how ring puckering affects receptor interactions.
- Docking studies : Predict affinity for biological targets (e.g., kinases, GPCRs) using software like AutoDock .
Basic Biological Screening: Which in vitro models are suitable for initial activity assessment?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
- Cell viability assays : MTT or resazurin-based screens in cancer cell lines.
- Receptor binding studies : Radioligand displacement assays for neurological targets.
Dose-response curves (IC/EC) and selectivity indices are prioritized .
Advanced Pharmacological Testing: How are selectivity issues addressed in kinase inhibition studies?
- Kinase profiling panels : Broad-spectrum screens (e.g., Eurofins KinaseProfiler) identify off-target effects.
- Structural analogs : Compare activity of derivatives with varied substituents (e.g., methoxy vs. benzyl groups) to map pharmacophores.
- Crystallographic data : Co-crystal structures with kinases reveal binding mode discrepancies .
Handling Data Contradictions: How to resolve conflicting bioactivity results across structural analogs?
- Meta-analysis : Systematically compare substituent effects (e.g., electron-withdrawing vs. donating groups) on potency.
- Free-Wilson analysis : Quantify contributions of specific substituents to activity.
- Orthogonal assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. functional assays) .
Reaction Mechanisms: What substituent effects influence the compound’s reactivity?
- Electron-donating groups (e.g., methoxy) : Stabilize intermediates in amidation reactions, enhancing yield.
- Steric hindrance : Bulky substituents (e.g., benzyl) slow down ring-closing steps, requiring higher temperatures.
- Solvent effects : Polar solvents stabilize charged transition states in SN2 reactions .
Computational Modeling: How are reaction conditions optimized using in silico tools?
- Reaction kinetics simulation : Software like Gaussian or ORCA models activation energies to optimize temperature.
- Solvent screening : COSMO-RS predicts solvent compatibility for solubility and reaction efficiency.
- Machine learning : Training models on historical reaction data to predict optimal catalyst/solvent pairs .
Experimental Precautions: What safety protocols are critical during handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
